
N,N-Dimethyl-3-morpholino-3-thioxothiopropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide is a complex organic compound with a unique structure that includes a morpholine ring and a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide typically involves the reaction of N,N-dimethyl-3-(4-morpholinyl)propanamide with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the thioamide group.
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioamide group is particularly important for its biological activity, as it can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-3-(4-morpholinyl)propanamide
- N,N-dimethyl-3-{2-[2-(4-morpholinyl)ethyl]-5-nitro-1H-benzimidazol-1-yl}-1-propanamine
Uniqueness
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide is unique due to the presence of both a morpholine ring and a thioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thioamide group, in particular, provides unique reactivity and binding capabilities that are not present in similar compounds.
Eigenschaften
CAS-Nummer |
27759-72-4 |
|---|---|
Molekularformel |
C9H16N2OS2 |
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-morpholin-4-yl-3-sulfanylidenepropanethioamide |
InChI |
InChI=1S/C9H16N2OS2/c1-10(2)8(13)7-9(14)11-3-5-12-6-4-11/h3-7H2,1-2H3 |
InChI-Schlüssel |
PANIXMPGCXCEJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)CC(=S)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





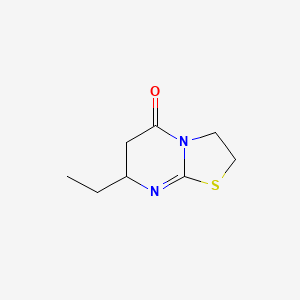
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

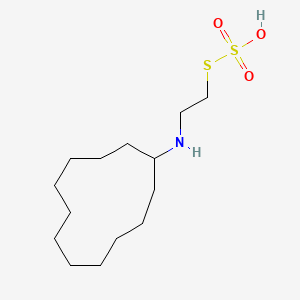

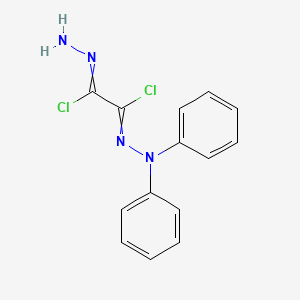
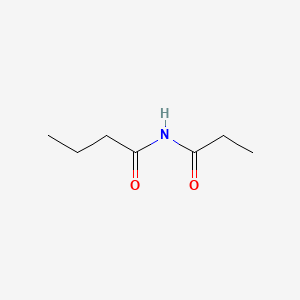
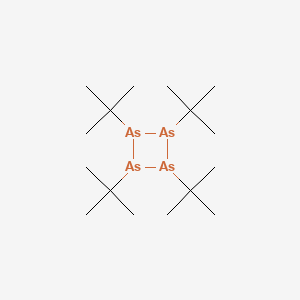


![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
